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Compound of Interest

Morpholine-2-carbonitrile
Compound Name:

hydrochloride
CAS No.: 1205751-07-0
Cat. No.: B1422465

Get Quote

Part 1: Executive Summary — The Morpholine
Paradox

Morpholine (1,4-oxazinane) represents a cornerstone pharmacophore in modern medicinal
chemistry and a workhorse in industrial applications. Its structural duality—combining the
lipophilicity of an ether with the basicity of a secondary amine—makes it an ideal modulator for
drug solubility and pharmacokinetic (PK) profiles. It is a key structural motif in blockbuster
drugs like Gefitinib (EGFR inhibitor) and Linezolid (oxazolidinone antibiotic).

However, this utility comes with a distinct toxicological burden. The toxicity of morpholine
compounds is not monolithic; it bifurcates into intrinsic scaffold toxicity (organ-specific necrosis)
and metabolic genotoxicity (nitrosamine formation). This guide deconstructs these
mechanisms, providing a rigorous framework for risk assessment and experimental validation
in drug discovery.

Part 2: Metabolic Fate & Bioactivation
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To understand toxicity, one must first map the metabolic trajectory. In mammalian systems,
morpholine rings are not metabolically inert. They undergo oxidative biotransformations
mediated primarily by the Cytochrome P450 (CYP) superfamily.[1]

The Metabolic Bifurcation

Upon exposure to hepatic enzymes, morpholine-containing drugs typically follow one of two
paths:

o N-Oxidation: The nitrogen lone pair is oxidized by Flavin-containing Monooxygenases
(FMOs) or CYP enzymes to form a stable N-oxide. This is often a detoxification pathway,
increasing polarity for excretion.

e -Carbon Oxidation (Bioactivation): CYP-mediated hydroxylation at the C2 or C3 position
leads to ring opening. This unstable intermediate can collapse into reactive aldehydes (e.g.,
(2-hydroxyethoxy)acetaldehyde), capable of forming Schiff bases with cellular proteins,
leading to haptenization and potential immune-mediated toxicity.

The Nitrosamine Trap (Critical Risk)

The most significant regulatory concern is the formation of N-nitrosomorpholine (NMOR).

e Mechanism: In the presence of nitrites (dietary or endogenous) and an acidic environment
(gastric fluid), the secondary amine of morpholine undergoes N-nitrosation.

o Consequence: NMOR is a potent hepatocarcinogen. It requires metabolic activation (

-hydroxylation) to generate a diazonium ion, which alkylates DNA (specifically forming
-methylguanine adducts), causing GC

AT transition mutations.

Visualization: Morpholine Metabolic & Activation
Pathways[2]
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Figure 1: Metabolic bifurcation of morpholine showing detoxification (N-oxide), bioactivation
(Ring Opening), and genotoxic nitrosation pathways.

Part 3: Toxicological Profile
Organ-Specific Toxicity (Hepatorenal)

Chronic exposure to morpholine induces specific pathology in the liver and kidneys. This is
distinct from the genotoxicity of NMOR.

¢ Renal Toxicity: Morpholine causes cellular swelling and necrosis of the proximal convoluted
tubules. The mechanism involves lysosomal accumulation (due to the amine's cationic
nature at physiological pH), leading to phospholipidosis—a condition resembling drug-
induced lysosomal storage disease.

o Hepatotoxicity: High-dose exposure leads to hepatocellular necrosis. This is often linked to
glutathione depletion as the liver attempts to conjugate reactive ring-opened aldehydes.

Quantitative Toxicity Data

The following table summarizes key toxicity thresholds. Note the sharp distinction between the
parent compound and its nitroso-derivative.
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Compound Species Value Effect
CNS depression,
Morpholine LD50 (Oral) Rat 1,050 mg/kg hemorrhage,
renal necrosis
Severe
. . corrosion,
Morpholine LD50 (Dermal) Rabbit 500 mg/kg )
systemic
absorption
) ) Mucosal irritation
Morpholine TWA (Inhalation) Human 20 ppm
(OSHA PEL)
N- Hepatocellular
Nitrosomorpholin ~ TD50 (Tumor) Rat 0.1 mg/kg/day carcinoma
e (Chronic)

Part 4: Risk Assessment & Mitigation in Drug

Design

When incorporating a morpholine ring into a drug candidate, a "Safety by Design" approach is

mandatory.

Structural Mitigation Strategies

» Reduce Basicity: Electron-withdrawing groups (EWGs) on the morpholine nitrogen (e.g.,

amides, sulfonamides) prevent protonation and drastically reduce the risk of

phospholipidosis.

» Block Metabolic Hotspots: Fluorination at the C2/C6 positions hinders CYP-mediated

-hydroxylation, preventing ring opening.

o Prevent Nitrosation: Using morpholine as a tertiary amine (N-substituted) rather than a

secondary amine eliminates the direct precursor for nitrosamine formation, although N-

dealkylation must still be monitored.
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Visualization: Safety Decision Tree
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Figure 2: Decision tree for evaluating morpholine scaffold risk in early discovery.

Part 5: Experimental Protocols (Self-Validating
Systems)
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Protocol A: Assessment of Nitrosamine Formation
Potential (NAP Test)

Objective: Determine if the drug candidate generates N-nitrosomorpholine under simulated
gastric conditions.

Reagents:
e Simulated Gastric Fluid (SGF): pH 1.2, pepsin-free.
e Sodium Nitrite (

): 50 mM stock.

e Internal Standard: Morpholine-d8.

Workflow:

o Preparation: Dissolve test compound (10 uM) in SGF.
» Stress Induction: Add

(5 equivalents) to mimic high-nitrite diet load.

 Incubation: Incubate at 37°C for 4 hours (standard gastric residence time).
¢ Quenching: Stop reaction with ammonium sulfamate (scavenges excess nitrite).

e Analysis: Extract with dichloromethane. Analyze via LC-MS/MS (Triple Quadrupole)
monitoring the transition for NMOR (m/z 117

87).
 Validation Criteria:
o Negative Control: SGF + Nitrite (no drug)

No peak.

o Positive Control:[2] Morpholine (unsubstituted)
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Detectable NMOR.

o Pass: < 30 ng/day theoretical yield (ICH M7 limit).

Protocol B: Microsomal Metabolic Stability & Reactive
Metabolite Trapping

Objective: Identify ring-opening potential and reactive aldehyde formation.

Reagents:

e Human Liver Microsomes (HLM): 0.5 mg/mL protein.

o Trapping Agent: Semicarbazide (traps aldehydes) or Glutathione (traps electrophiles).
o Cofactor: NADPH regenerating system.[2]

Workflow:

Incubation: Mix Test Compound (1 uM) + HLM + Trapping Agent (5 mM).
e Initiation: Add NADPH; incubate at 37°C.
o Timepoints: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile.

e Analysis: Centrifuge and analyze supernatant via High-Resolution Mass Spectrometry
(HRMS).

o Data Interpretation:
o Search for M + 16 (N-oxide/Hydroxyl).

o Search for Trapped Adducts: Mass shift corresponding to Drug + Semicarbazide -

o Causality Check: If intrinsic clearance (
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) is high but no parent depletion is seen without NADPH, the instability is chemical, not
metabolic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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